Eltrombopag Chloride

Description

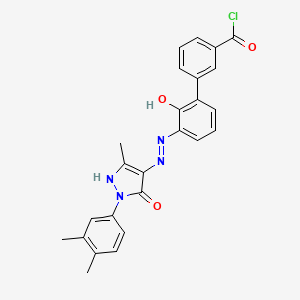

Structure

3D Structure

Properties

Molecular Formula |

C25H21ClN4O3 |

|---|---|

Molecular Weight |

460.9 g/mol |

IUPAC Name |

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl chloride |

InChI |

InChI=1S/C25H21ClN4O3/c1-14-10-11-19(12-15(14)2)30-25(33)22(16(3)29-30)28-27-21-9-5-8-20(23(21)31)17-6-4-7-18(13-17)24(26)32/h4-13,29,31H,1-3H3 |

InChI Key |

JKARKUAWCJFAGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)Cl)C |

Origin of Product |

United States |

Molecular Mechanisms of Action of Eltrombopag Chloride

Thrombopoietin Receptor (MPL) Agonism

Eltrombopag (B601689) chloride exerts its therapeutic effects by acting as an agonist to the thrombopoietin receptor, also known as MPL or CD110. Unlike the endogenous ligand, thrombopoietin (TPO), which binds to the extracellular domain of the receptor, eltrombopag interacts with the transmembrane domain, initiating a cascade of events that mimic the effects of TPO. nih.govnih.govfrontiersin.org

Allosteric Binding Site Characterization on the Transmembrane Domain

Eltrombopag binds to an allosteric site within the transmembrane domain of the human MPL receptor. nih.govnih.gov This interaction is distinct from the binding site of endogenous TPO, which is located on the extracellular portion of the receptor. nih.govfrontiersin.org This non-competitive binding allows Eltrombopag to have an additive effect with endogenous TPO. nih.gov Structural modeling and experimental data suggest that two molecules of eltrombopag bind to the transmembrane α-helices of the active MPL receptor dimer. biorxiv.org This binding is characterized by hydrophobic interactions with a specific set of amino acid residues. biorxiv.org

Role of Specific Amino Acid Residues (e.g., His499, Thr492) in Receptor Interaction

The species-specific activity of Eltrombopag, which is effective in humans and chimpanzees but not in most other species, is attributed to a single amino acid difference in the transmembrane domain of the MPL receptor. researchgate.net The presence of a histidine residue at position 499 (His499) in the human TPO receptor is crucial for the binding and activity of Eltrombopag. nih.govnih.govnih.govnih.gov This residue is believed to regulate the dimerization and activation of the receptor. nih.govnih.gov

Structural studies have further elucidated the binding pocket, identifying several amino acid residues that engage in hydrophobic interactions with Eltrombopag. These include:

Trp491

Ile492

Ile494

Val495

Thr496

Leu498

His499 biorxiv.org

The interaction with these residues, including Threonine at position 492 (Thr492), stabilizes the active conformation of the receptor dimer. biorxiv.org

Influence of Metal Ions (e.g., Zn²⁺) on Receptor Activation

Initial hypotheses suggested that the activity of Eltrombopag and similar compounds was dependent on the presence of metal ions, such as zinc (Zn²⁺), to facilitate receptor activation. However, subsequent research has demonstrated that Eltrombopag's thrombopoietin-mimetic activity is not dependent on zinc. acs.orgnih.gov Studies have shown that the compound retains its efficacy even in the presence of potent metal chelators, indicating that zinc is not an essential cofactor for its mechanism of action. acs.orgnih.gov

Comparative Analysis of Eltrombopag Chloride and Endogenous Thrombopoietin Receptor Binding

Eltrombopag and endogenous thrombopoietin (TPO) exhibit distinct mechanisms of binding to the MPL receptor, leading to some differences in downstream signaling.

| Feature | This compound | Endogenous Thrombopoietin (TPO) |

| Binding Site | Transmembrane domain of the MPL receptor. nih.govnih.govfrontiersin.org | Extracellular domain of the MPL receptor. nih.gov |

| Competition | Non-competitive with endogenous TPO, allowing for additive effects. nih.gov | Competes for the same binding site. |

| Key Amino Acid Interaction | His499 is critical for binding and activity. nih.govnih.govnih.govnih.gov | Interacts with residues on the extracellular domain. |

| Signaling Pathway Activation | Primarily activates the JAK/STAT pathway. nih.govashpublications.org Some studies suggest it may not activate the AKT pathway to the same extent as TPO. nih.gov | Activates multiple pathways including JAK/STAT, PI3K/AKT, and MAPK. ashpublications.orghaematologica.org |

Intracellular Signal Transduction Pathways Activation

The binding of Eltrombopag to the MPL receptor triggers a conformational change that leads to the activation of intracellular signaling cascades, which are crucial for the proliferation and differentiation of megakaryocytes.

Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) Pathway Activation (JAK/STAT)

A primary consequence of Eltrombopag-mediated MPL receptor activation is the stimulation of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. nih.govashpublications.org Specifically, the activation of JAK2 is a key initiating event. haematologica.orgbmj.com This leads to the subsequent phosphorylation and activation of STAT proteins, particularly STAT3 and STAT5. nih.govhaematologica.org The activation of STAT5 has been demonstrated in various cell lines and in megakaryocytes derived from CD34+ cells following treatment with Eltrombopag. nih.gov The activation of the JAK/STAT pathway by Eltrombopag is specific to the TPO receptor, as the compound does not activate this pathway in cells expressing other growth factor receptors. nih.gov

| Activated Component | Role in the Pathway |

| JAK2 | A tyrosine kinase that is directly associated with the MPL receptor and is activated upon receptor dimerization. haematologica.orgbmj.com |

| STAT3 | A transcription factor that is phosphorylated by activated JAK2, leading to its dimerization and translocation to the nucleus to regulate gene expression. nih.govhaematologica.org |

| STAT5 | Another key transcription factor in this pathway, its phosphorylation and activation are consistently observed following Eltrombopag treatment and are crucial for megakaryocyte development. nih.govnih.govhaematologica.org |

Phosphorylation Dynamics of STAT3 and STAT5

Upon binding of this compound to the TPO-R, the subsequent receptor dimerization triggers the activation of the associated Janus Kinase 2 (JAK2). Activated JAK2 phosphorylates specific tyrosine residues on the cytoplasmic tail of the TPO-R. These newly phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5.

Once recruited to the receptor complex, STAT3 and STAT5 are themselves phosphorylated by JAK2. This phosphorylation event is a critical activation step, causing the STAT proteins to detach from the receptor, form homo- or heterodimers (e.g., STAT3-STAT3, STAT5-STAT5), and translocate from the cytoplasm into the nucleus. Within the nucleus, these pSTAT dimers function as transcription factors, binding to specific DNA sequences in the promoter regions of target genes. These genes are integral to the processes of hematopoietic stem cell differentiation into the megakaryocytic lineage and the subsequent proliferation and maturation of megakaryocytes. Research findings consistently demonstrate a rapid and robust, yet transient, phosphorylation of both STAT3 and STAT5 in response to Eltrombopag exposure in TPO-R-expressing cell lines.

Table 1: Time-Course Analysis of STAT Phosphorylation in TPO-R-Expressing Cells Following Eltrombopag Stimulation

This interactive table summarizes typical research findings on the temporal dynamics of STAT3 and STAT5 phosphorylation. You can sort the data by clicking on the column headers.

| Time Point (Minutes) | pSTAT3 (Fold Change vs. Baseline) | pSTAT5 (Fold Change vs. Baseline) | Key Observation |

| 0 | 1.0 | 1.0 | Basal level of phosphorylation before stimulation. |

| 5 | 4.5 | 6.8 | Rapid and strong initial phosphorylation of both STATs, with pSTAT5 often showing a more robust initial response. |

| 15 | 8.2 | 11.5 | Peak phosphorylation is typically observed between 15 and 30 minutes post-stimulation. |

| 30 | 7.9 | 10.2 | The signal remains strong but begins to plateau. |

| 60 | 4.1 | 5.3 | Phosphorylation levels begin to decline as negative feedback mechanisms (e.g., SOCS proteins) are initiated. |

| 120 | 2.3 | 2.8 | The signal returns toward baseline levels, indicating the transient nature of the activation. |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

In addition to the canonical JAK-STAT pathway, the activation of the TPO-R by this compound also initiates signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a central regulator of cellular proliferation, differentiation, and survival. The activation cascade typically begins with the recruitment of adaptor proteins, such as Shc, to the phosphorylated TPO-R, leading to the activation of the Ras-Raf-MEK signaling module.

Phosphorylation Dynamics of ERK1/2

The terminal and most studied kinases in this specific MAPK cascade are the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The upstream kinase, MEK, directly phosphorylates and activates ERK1/2. The level of phosphorylated ERK1/2 (pERK1/2) is a direct and reliable indicator of MAPK pathway activation. Similar to pSTAT proteins, pERK1/2 translocates to the nucleus where it phosphorylates a variety of transcription factors, thereby promoting the expression of genes that drive cell cycle progression and proliferation of megakaryocytic progenitors. Studies have shown that Eltrombopag induces a dose-dependent increase in the phosphorylation of ERK1/2, confirming the engagement of this critical proliferative pathway.

Table 2: Dose-Dependent Phosphorylation of ERK1/2 in UT-7/TPO Cells

This interactive table illustrates the dose-response relationship between this compound concentration and ERK1/2 activation. You can sort the data by clicking on the column headers.

| Eltrombopag Conc. (nM) | pERK1/2 (Fold Change vs. Control) | Experimental Cell Line | Key Observation |

| 0 (Control) | 1.0 | UT-7/TPO | Represents the baseline level of ERK1/2 phosphorylation in unstimulated cells. |

| 10 | 1.8 | UT-7/TPO | A detectable increase in pERK1/2 at low nanomolar concentrations. |

| 50 | 3.5 | UT-7/TPO | A significant and robust activation of the MAPK pathway. |

| 100 | 5.2 | UT-7/TPO | The response demonstrates a clear dose-dependent relationship. |

| 250 | 6.8 | UT-7/TPO | The phosphorylation signal approaches saturation at higher concentrations. |

| 500 | 7.1 | UT-7/TPO | Minimal additional increase, suggesting maximal pathway activation has been reached. |

Divergent Signaling Profiles Compared to Other Thrombopoietin Receptor Agonists (e.g., AKT Pathway)

A key aspect of Eltrombopag's molecular pharmacology is its divergent signaling profile when compared to endogenous TPO or the peptibody TPO-R agonist, Romiplostim. This divergence is attributed to the different binding sites on the TPO-R. While TPO and Romiplostim bind to the extracellular domain, Eltrombopag interacts with the transmembrane domain, inducing a distinct receptor conformation.

This conformational difference leads to differential activation of a third major signaling pathway: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway. The AKT pathway is a potent pro-survival and anti-apoptotic pathway. Endogenous TPO strongly activates all three major pathways: JAK-STAT, MAPK/ERK, and PI3K/AKT.

In contrast, numerous in-vitro studies have demonstrated that this compound is a potent activator of the JAK-STAT and MAPK/ERK pathways but a very weak or negligible activator of the PI3K/AKT pathway. This biased agonism results in a signaling signature that is heavily skewed towards proliferation and differentiation (driven by STAT and ERK) with minimal input from the potent pro-survival AKT signal that is characteristic of endogenous TPO. This distinction is a fundamental characteristic of Eltrombopag's mechanism of action at the molecular level.

Table 3: Comparative Signaling Profile of TPO-R Agonists

This interactive table provides a qualitative comparison of the primary signaling pathways activated by different TPO-R agonists. You can sort the data by clicking on the column headers.

| Signaling Pathway | Endogenous Thrombopoietin (TPO) | This compound | Key Distinction |

| JAK/STAT Pathway | Strong Activation | Strong Activation | Both agonists potently activate this canonical pathway, crucial for megakaryocyte differentiation. |

| MAPK/ERK Pathway | Strong Activation | Strong Activation | Both agonists effectively engage this proliferative pathway. |

| PI3K/AKT Pathway | Strong Activation | Minimal / No Activation | This is the primary point of divergence. Eltrombopag does not significantly recruit this pro-survival pathway, unlike endogenous TPO. |

Cellular and Hematopoietic Research Studies of Eltrombopag Chloride

Megakaryocytopoiesis and Platelet Production Modulation

Eltrombopag (B601689) functions by binding to and activating the TPO-R (also known as c-Mpl), thereby mimicking the physiological effects of the endogenous cytokine, thrombopoietin (TPO). This interaction initiates a signaling cascade that drives the development and maturation of megakaryocytes, the precursor cells to platelets.

Research has demonstrated that Eltrombopag acts on early-stage hematopoietic progenitor cells to promote their expansion and commitment to the megakaryocytic lineage.

Action on CD34⁺ Cells: CD34⁺ cells are a population of multipotent hematopoietic stem and progenitor cells. In vitro studies using purified human CD34⁺ cells have shown that Eltrombopag, in a dose-dependent manner, stimulates their proliferation and differentiation specifically toward the megakaryocytic lineage. This is often measured using colony-forming unit-megakaryocyte (CFU-Mk) assays, where Eltrombopag significantly increases the number of megakaryocyte colonies formed from these progenitor cells.

Induction of CD41⁺ Expression: CD41 (integrin alpha-IIb) is a surface marker characteristic of cells committed to the megakaryocytic lineage. Treatment of hematopoietic progenitor cell cultures with Eltrombopag leads to a marked increase in the population of CD41⁺ cells. This indicates that Eltrombopag not only expands the progenitor pool but also effectively directs their differentiation pathway towards becoming megakaryoblasts and subsequent mature forms. The effects of Eltrombopag are often synergistic with other early-acting cytokines, but it is capable of inducing megakaryocytic differentiation as a single agent.

| Cell Type / Marker | Assay Type | Key Research Finding |

|---|---|---|

| Human CD34⁺ Progenitor Cells | Colony-Forming Unit-Megakaryocyte (CFU-Mk) | Dose-dependent increase in the number and size of megakaryocyte colonies. |

| Human Hematopoietic Progenitors | Flow Cytometry | Significant increase in the percentage of cells expressing the megakaryocyte-specific marker CD41⁺. |

| Liquid Culture of CD34⁺ Cells | Cell Proliferation Assay | Stimulation of proliferation, leading to an overall expansion of the megakaryocytic cell population. |

Following the initial stages of proliferation and differentiation, Eltrombopag continues to act on developing megakaryocytes to promote their full maturation.

Megakaryocyte Maturation: A hallmark of megakaryocyte maturation is endomitosis, a process of DNA replication without cell division, which results in large, polyploid cells (e.g., 8N, 16N, 32N DNA content). Studies have shown that Eltrombopag treatment increases the ploidy level of cultured megakaryocytes, a critical factor for producing a large number of platelets. Furthermore, it promotes cytoplasmic maturation, characterized by the synthesis and organization of granules and the development of the demarcation membrane system.

Proplatelet Formation: The final step of thrombopoiesis is the formation of proplatelets—long, branching cytoplasmic extensions from mature megakaryocytes that subsequently fragment into functional platelets. In vitro microscopy studies have visualized and quantified this process, demonstrating that megakaryocytes cultured with Eltrombopag exhibit a significantly enhanced ability to extend proplatelets compared to untreated controls. This directly translates to an increase in the release of platelet-like particles into the culture medium.

To validate findings from purified cell populations in a more physiologically relevant context, Eltrombopag has been studied in unfractionated human bone marrow cell cultures. In these complex ex vivo systems, which contain a heterogeneous mix of hematopoietic cells and stromal elements, Eltrombopag consistently demonstrates its ability to selectively stimulate the entire megakaryocytopoiesis pathway. It effectively increases the number of identifiable megakaryocytes and boosts the output of functional platelets from these primary cultures, confirming its targeted biological activity within the native bone marrow microenvironment.

Species-Specific Receptor Activation and Implications for Preclinical Models

A defining characteristic of Eltrombopag is its high degree of species specificity, which has significant implications for the design and interpretation of preclinical toxicology and efficacy studies.

Eltrombopag activates the TPO-R by binding to a site within the transmembrane domain of the receptor. This interaction is distinct from that of endogenous TPO, which binds to the extracellular domain. The amino acid sequence of this transmembrane binding site is highly conserved between humans and chimpanzees but differs in other species. Consequently, Eltrombopag demonstrates potent agonist activity at the human and chimpanzee TPO-R but is inactive at the TPO-R of common preclinical animal models, including mice, rats, and dogs. This specificity necessitated the use of chimpanzees in pivotal preclinical studies to demonstrate in vivo thrombopoietic activity before human trials.

The inactivity of Eltrombopag in wild-type mice presented a challenge for extensive preclinical research. To overcome this, scientists developed specialized murine models to study its in vivo effects.

Humanized TPO-R Murine Models: Genetically engineered mice were created to express the human TPO-R (hTPO-R). In these "humanized" mouse models, Eltrombopag is pharmacologically active and effectively stimulates murine megakaryopoiesis and increases platelet counts. These models have been invaluable for studying the dose-response relationship, the in vivo signaling pathways, and the long-term effects of TPO-R stimulation by Eltrombopag.

Xenograft Models: Another approach involves the use of immunodeficient mice (e.g., NOD/SCID) engrafted with human CD34⁺ hematopoietic stem cells. In this xenograft model, a human hematopoietic system develops within the mouse host. Administration of Eltrombopag to these mice does not affect the mouse's own (murine) hematopoietic cells but specifically stimulates the engrafted human cells to undergo megakaryopoiesis and produce human platelets. This model allows for the direct study of Eltrombopag's effect on human cells in an in vivo environment.

| Model Type | Eltrombopag Activity on Host TPO-R | Eltrombopag Activity on Human TPO-R | Primary Research Application |

|---|---|---|---|

| Wild-Type Mouse/Rat/Dog | Inactive | N/A | Standard toxicology (non-pharmacological effects). |

| Chimpanzee | Active | N/A | Demonstration of in vivo thrombopoietic efficacy in a primate model. |

| Humanized TPO-R Mouse | Active (on humanized receptor) | N/A | Studying in vivo pharmacology, dose-response, and long-term effects. |

| Human Cell Xenograft Mouse | Inactive | Active (on engrafted human cells) | Studying effects directly on human hematopoietic cells in an in vivo system. |

Additive and Synergistic Effects with Endogenous Thrombopoietin in Cellular Systems

Eltrombopag chloride, a non-peptide thrombopoietin receptor (TPO-R) agonist, exhibits a unique mechanism of action that allows for additive and potentially synergistic effects with endogenous thrombopoietin (TPO). nih.govresearchgate.net Unlike TPO, which binds to the extracellular domain of the TPO receptor (c-MPL), eltrombopag interacts with the transmembrane domain of the receptor. nih.govresearchgate.netfrontiersin.org This distinct binding site means that eltrombopag does not compete with endogenous TPO for receptor binding, allowing for simultaneous activation of downstream signaling pathways. nih.govresearchgate.netnih.gov

This non-competitive interaction leads to an additive effect on megakaryopoiesis and platelet production. frontiersin.orgmednexus.org In vitro studies have demonstrated that the combination of eltrombopag and TPO can lead to enhanced activation of signaling cascades, including the JAK/STAT and MAPK pathways, which are crucial for the proliferation and differentiation of megakaryocytes. frontiersin.orgkarger.comheraldopenaccess.us Research has shown that while both eltrombopag and recombinant human TPO (rHuTPO) activate pathways downstream of the c-Mpl receptor, they do so in a slightly different manner, which may contribute to their synergistic potential. haematologica.org For instance, some studies suggest that eltrombopag leads to a more balanced activation of AKT and ERK1/2 signaling molecules compared to romiplostim, another TPO-R agonist, promoting megakaryocyte maturation and platelet formation. haematologica.orgnih.gov

The synergistic effects of eltrombopag and TPO are particularly relevant in conditions where endogenous TPO levels may be elevated, such as in aplastic anemia. karger.comnih.gov In such scenarios, eltrombopag's ability to work in concert with existing TPO can lead to a more robust stimulation of hematopoiesis. frontiersin.orgkarger.com Clinical observations in patients with immune thrombocytopenia (ITP) have also supported the notion of a synergistic or additive relationship, where eltrombopag is effective even in the presence of normal to high levels of endogenous TPO. frontiersin.orgkarger.com Furthermore, in vitro models mimicking inflammatory conditions have shown that eltrombopag can bypass the inhibitory effects of cytokines like interferon-gamma (IFN-γ) on TPO signaling, further highlighting its distinct and complementary role. nih.gov

Table 1: Effects of Eltrombopag in Combination with Thrombopoietin

| Parameter | Eltrombopag Alone | TPO Alone | Eltrombopag + TPO | Reference |

|---|---|---|---|---|

| TPO Receptor Binding | Transmembrane Domain | Extracellular Domain | Non-competitive binding | nih.govresearchgate.netfrontiersin.org |

| Signaling Pathway Activation | JAK/STAT, MAPK | JAK/STAT, MAPK | Enhanced activation | frontiersin.orgkarger.comheraldopenaccess.us |

| Megakaryocyte Differentiation | Promotes maturation | Promotes proliferation and differentiation | Additive/synergistic enhancement | haematologica.orgnih.gov |

| Platelet Production | Increased | Increased | Additive/synergistic increase | mednexus.org |

| Effectiveness with High Endogenous TPO | Effective | N/A | Enhanced hematopoietic stimulation | karger.com |

Impact on Hematopoietic Stem and Progenitor Cell (HSPC) Expansion and Function

This compound has demonstrated a significant impact on the expansion and function of hematopoietic stem and progenitor cells (HSPCs), extending beyond its well-established role in stimulating megakaryopoiesis. scispace.comnih.gov This broader effect on hematopoiesis is a key factor in its efficacy in conditions like aplastic anemia, where multilineage hematopoietic recovery is observed. nih.govscispace.com

Studies have shown that eltrombopag can directly stimulate HSPCs, promoting their self-renewal and differentiation into multiple blood cell lineages. scispace.comthe-hospitalist.org This effect is mediated, in part, through the TPO receptor (c-MPL), which is expressed on early HSPCs. karger.comscispace.comfrontiersin.org Activation of the TPO-R on these primitive cells can drive their expansion and subsequent commitment to various hematopoietic lineages. scispace.comashpublications.org

Interestingly, research also points to a TPO-R-independent mechanism of action for eltrombopag's effects on HSPCs. scispace.comnih.govthe-hospitalist.org This is supported by observations in murine models where eltrombopag stimulated HSPCs despite its inability to bind to the murine TPO-R. scispace.com This independent activity is thought to be related to eltrombopag's iron-chelating properties. scispace.comnih.govnih.gov By reducing intracellular labile iron, eltrombopag can induce molecular reprogramming of HSPCs, leading to enhanced self-renewal and function. nih.govmdpi.com This dual mechanism, involving both TPO-R-dependent and -independent pathways, contributes to the robust hematopoietic response seen with eltrombopag treatment. scispace.comnih.gov

The clonogenic potential of HSPCs, which is their ability to form colonies of differentiated cells in vitro, is significantly influenced by eltrombopag. Studies using colony-forming unit (CFU) assays have shown that eltrombopag can enhance the clonogenic capacity of HSPCs. nih.govjci.org

In vitro experiments with human bone marrow cells have demonstrated that treatment with eltrombopag leads to a prolonged clonogenic potential compared to controls. jci.org Specifically, in serial plating assays, cells treated with eltrombopag retained their ability to form colonies through subsequent platings, while control groups showed a loss of colony-forming capacity. jci.org This suggests that eltrombopag supports the self-renewal and long-term proliferative capacity of hematopoietic progenitors. jci.org

Furthermore, studies on mesenchymal stem/stromal cells (MSCs), which are key components of the hematopoietic niche, have revealed that eltrombopag can enhance their ability to support hematopoiesis. nih.govresearchgate.net MSCs treated with eltrombopag showed an increased capacity to induce the formation of granulo-monocytic colonies (CFU-GMs) from CD34+ cells in co-culture experiments. nih.gov This indicates that eltrombopag's positive impact on the hematopoietic microenvironment also contributes to the enhanced clonogenic potential of HSPCs. nih.gov

Eltrombopag induces significant molecular reprogramming in hematopoietic stem cells, which underpins its broad effects on hematopoiesis. scispace.comnih.gov A key aspect of this reprogramming is linked to its iron-chelating properties. nih.govmdpi.com By reducing intracellular iron levels, eltrombopag can alter the metabolic state and gene expression profiles of HSPCs. nih.govthe-hospitalist.org

One of the proposed mechanisms for this iron-mediated reprogramming involves the inhibition of TET dioxygenases, such as TET2. scispace.comjci.org TET enzymes are iron-dependent and play a crucial role in DNA demethylation, a process essential for HSPC differentiation and lineage commitment. scispace.com By binding to the catalytic domain of TET2 and inhibiting its activity, eltrombopag can mimic a state of TET2 loss, which has been shown to promote the expansion of normal HSPCs. scispace.com This effect is independent of TPO receptor activation. scispace.com

This molecular reprogramming leads to a shift in the balance between self-renewal and differentiation, favoring the expansion of the HSPC pool. scispace.comnih.govthe-hospitalist.org The gene expression changes induced by eltrombopag are consistent with a response to reduced intracellular iron, including alterations in metabolic pathways. the-hospitalist.org This comprehensive reprogramming at the molecular level contributes to the sustained multilineage hematopoiesis observed in patients treated with eltrombopag. nih.gov

Table 2: Impact of Eltrombopag on Hematopoietic Stem and Progenitor Cells (HSPCs)

| Aspect | Effect of Eltrombopag | Mechanism | Reference |

|---|---|---|---|

| HSPC Expansion | Promotes expansion and self-renewal | TPO-R dependent and independent (iron chelation) pathways | scispace.comnih.govthe-hospitalist.orgd-nb.info |

| Clonogenic Potential | Enhances and prolongs clonogenic capacity | Direct effect on HSPCs and indirect effect via MSCs | nih.govjci.org |

| Molecular Reprogramming | Induces significant changes in gene expression and metabolism | Iron chelation, inhibition of TET dioxygenases (e.g., TET2) | scispace.comnih.govthe-hospitalist.orgmdpi.com |

| Lineage Differentiation | Promotes multilineage hematopoiesis | Stimulation of early HSPCs | nih.govscispace.com |

Thrombopoietin Receptor Independent Mechanisms and Off Target Molecular Interactions

Iron Chelation Properties and Cellular Iron Homeostasis

A notable and increasingly studied characteristic of Eltrombopag (B601689) is its ability to chelate iron, thereby influencing cellular iron levels and related pathways. researchgate.netnih.gov This property has been observed to have significant downstream effects on cellular function and has positioned Eltrombopag as a molecule of interest in conditions characterized by iron dysregulation. oncotarget.commdpi.com

Binding Kinetics and Stoichiometry with Intracellular Iron(III)

Eltrombopag demonstrates a high binding affinity for iron(III), with a reported binding constant (log β2) of 35. nih.gov This strong binding capacity allows it to effectively sequester intracellular iron. oncotarget.comnih.gov The chelation mechanism involves Eltrombopag binding to iron in a 2:1 ratio. researchgate.net This interaction is crucial for its ability to mobilize iron from within cells. oncotarget.comnih.gov

Regulation of Cellular Iron Levels and Ferritin Expression

Eltrombopag has been shown to decrease total cellular iron and ferritin levels in various cell lines, including hepatocytes and cardiomyocytes. researchgate.netnih.gov For instance, in one study, treatment with 10 μM Eltrombopag for 8 hours resulted in an 85% reduction in ferritin in HuH7 hepatocyte cells and a 46% reduction in H9C2 cardiomyocyte cells. nih.gov The corresponding decreases in total cellular iron were 25% in HuH7 cells and 65% in H9C2 cells. nih.gov This indicates that Eltrombopag effectively mobilizes stored iron, leading to a reduction in ferritin, the primary intracellular iron storage protein. nih.gov Furthermore, Eltrombopag has been observed to influence the expression of key iron-regulating proteins. In the THP-1 cell line, Eltrombopag administration led to an increase in the expression of ferroportin, the only known cellular iron exporter. oncotarget.com

| Cell Line | Eltrombopag Concentration | Treatment Duration | Ferritin Reduction | Cellular Iron Reduction | Reference |

| HuH7 (Hepatocyte) | 10 µM | 8 hours | 85% | 25% | nih.gov |

| H9C2 (Cardiomyocyte) | 10 µM | 8 hours | 46% | 65% | nih.gov |

Modulation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

A significant consequence of Eltrombopag's iron-chelating activity is its ability to rapidly decrease intracellular reactive oxygen species (ROS). nih.govashpublications.org Iron is a potent catalyst for the formation of ROS, which can lead to oxidative stress and cellular damage. nih.govsemanticscholar.org By chelating labile intracellular iron, Eltrombopag mitigates this effect. nih.govnih.gov Studies have shown that Eltrombopag can decrease ROS levels more rapidly than other established iron chelators like deferoxamine (B1203445) (DFO), deferiprone (B1670187) (DFP), and deferasirox (B549329) (DFX). nih.gov This rapid reduction in ROS is attributed to the fast cellular uptake of Eltrombopag. nih.gov The modulation of ROS by Eltrombopag has been linked to the induction of apoptosis in acute myeloid leukemia (AML) cells, suggesting a disruption of their intracellular metabolism. nih.govnih.gov

Synergistic Effects with Other Iron Chelators on Cellular Iron Mobilization

Eltrombopag has demonstrated synergistic effects when combined with other iron chelators, enhancing cellular iron mobilization beyond what would be expected from an additive effect. nih.govashpublications.org This is particularly evident when Eltrombopag is used in conjunction with deferasirox (DFX). nih.govnih.gov The proposed mechanism is an "iron shuttle" phenomenon, where the highly lipophilic Eltrombopag enters cells, scavenges iron, and then donates it to the extracellular chelator DFX. nih.govashpublications.org This shuttling mechanism has also been observed with the hydroxypyridinone chelator CP40. nih.gov This synergistic action suggests that combination therapy could be a more effective strategy for managing iron overload. plos.orgunito.it

Immunomodulatory Mechanisms Beyond Megakaryopoiesis

Beyond its primary role in stimulating platelet production, Eltrombopag exhibits distinct immunomodulatory effects. colab.wsnih.gov These effects are not directly linked to its interaction with the thrombopoietin receptor on megakaryocytes but rather stem from its influence on various immune cell populations. frontiersin.orgnih.gov

Effects on Immune Cell Subpopulations (e.g., T-regs, B Lymphocytes, Monocytes)

Research has indicated that Eltrombopag can modulate the activity of several key immune cells. frontiersin.orgnih.gov

T-regulatory cells (T-regs): Eltrombopag has been shown to improve the function of T-regulatory cells. mdpi.comtandfonline.com This can lead to the suppression of T-cell responses to platelet auto-antigens, a mechanism relevant in immune thrombocytopenia (ITP). mdpi.com Some studies suggest that Eltrombopag may upregulate FOXP3, a key transcription factor for T-reg development. frontiersin.orgresearchgate.net

B Lymphocytes: Evidence suggests that Eltrombopag treatment can lead to an increase in the number of regulatory B-cells. frontiersin.orgnih.gov These cells play a role in maintaining immune tolerance.

Monocytes: Eltrombopag has been observed to inhibit monocyte activation. mdpi.com It can also influence macrophage polarization, potentially shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 subtype. frontiersin.org Furthermore, studies have shown that Eltrombopag can reduce the phagocytic capacity of monocyte-derived macrophages. frontiersin.orgnih.gov In patients with ITP, Eltrombopag therapy has been associated with a decrease in peripheral monocyte count. tandfonline.com

| Immune Cell Subpopulation | Effect of Eltrombopag | Reference |

| T-regulatory cells (T-regs) | Improved function, potential upregulation of FOXP3 | frontiersin.orgmdpi.comtandfonline.comresearchgate.net |

| B Lymphocytes | Increased numbers of regulatory B-cells | frontiersin.orgnih.gov |

| Monocytes | Inhibition of activation, reduced phagocytic capacity, decreased peripheral count | frontiersin.orgnih.govmdpi.comtandfonline.com |

Modulation of Pro-inflammatory and Immunosuppressive Cytokine Signaling (e.g., IFN-γ, TNF-α)

Eltrombopag demonstrates notable effects on cytokine signaling, particularly involving interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). A primary mechanism involves its ability to bypass the inhibitory effects of IFN-γ on the thrombopoietin (TPO) receptor (c-MPL). frontiersin.orgnih.gov IFN-γ can perturb TPO-induced signaling pathways, which are crucial for the survival of human hematopoietic stem and progenitor cells (HSPCs), by sterically occluding the TPO binding site. frontiersin.orgnih.gov Eltrombopag, by binding to a different site on the c-MPL receptor, circumvents this inhibition. frontiersin.orgnih.gov This allows it to maintain HSPC function even in inflammatory conditions characterized by high levels of IFN-γ. nih.gov

In silico modeling and experimental data suggest that eltrombopag can diminish IFN-γ signaling. nih.govresearchgate.net Mathematical models indicate that eltrombopag's activation of the JAK2-STAT3 pathway via the TPO receptor can lead to the inhibition of IFN-γ signaling in B and T cells. nih.govresearchgate.net This may occur directly or through the activation of tyrosine-protein phosphatase non-receptor type 1 (PTPN1). nih.gov Furthermore, eltrombopag has been associated with a decreased release of IFN-γ and TNF-α, contributing to a more tolerogenic immune environment. ashpublications.org This reduction in pro-inflammatory cytokines is a key aspect of its immunomodulatory properties. ashpublications.org

| Cytokine | Eltrombopag's Effect | Mechanism | Reference |

| IFN-γ | Attenuates inhibitory effects on HSPCs | Bypasses IFN-γ-mediated blockade of the TPO receptor. frontiersin.orgnih.gov | 2, 16 |

| Diminishes signaling | Induces inhibition of IFN-γ signaling via the JAK2-STAT3 pathway, possibly involving PTPN1. nih.govresearchgate.net | 1, 12 | |

| Decreases release | Contributes to a more tolerogenic immune environment. ashpublications.org | 8 | |

| TNF-α | Decreases release | Contributes to a more tolerogenic immune environment. ashpublications.org | 8 |

Regulation of Transcription Factors (e.g., FOXP3, PPARγ)

Eltrombopag has been shown to influence key transcription factors involved in immune regulation, namely Forkhead box protein P3 (FOXP3) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). frontiersin.orgnih.gov In silico analyses suggest that eltrombopag can upregulate the expression of FOXP3. nih.gov This upregulation is thought to be mediated through the modulation of TPO receptor signaling via the JAK2 or TYK2 pathways, acting through STAT1 and STAT5. nih.gov An increase in FOXP3, a crucial transcription factor for regulatory T cells (Tregs), would lead to a rise in the number of Tregs, which exert an immunosuppressive effect and help restore immune homeostasis. nih.gov

Similarly, computational models predict that eltrombopag can upregulate the expression of PPARγ. nih.gov PPARs are transcription factors that play a role in regulating lipid and glucose metabolism, as well as cell differentiation and proliferation. mdpi.com Specifically, PPARγ can restrict the differentiation of Th17 cells and is considered a major driver of Treg cell accumulation and function. mdpi.com The upregulation of PPARγ by eltrombopag could therefore contribute to a reduction in inflammation and the promotion of immune tolerance. frontiersin.orgresearchgate.net

| Transcription Factor | Eltrombopag's Predicted Effect | Proposed Mechanism | Reference |

| FOXP3 | Upregulation | Modulation of MPL signaling through JAK2/TYK2 and STAT1/STAT5 pathways. nih.gov | 1 |

| PPARγ | Upregulation | Predicted to restore immune tolerance and reduce inflammation. frontiersin.orgresearchgate.net | 2, 12 |

Influence on Fcγ Receptor (FcγR) Balance and Macrophage Phenotype

Eltrombopag has a significant impact on the balance of Fcγ receptors (FcγR) on monocytes and the phenotype of macrophages. tandfonline.comashpublications.orgnih.gov Research has shown that eltrombopag can shift the FcγR balance towards the inhibitory receptor, FcγRIIb. tandfonline.comashpublications.orgnih.gov In patients with immune thrombocytopenia (ITP), treatment with eltrombopag led to a significant elevation in both the mRNA and protein levels of FcγRIIb after six weeks. ashpublications.orgnih.gov Concurrently, the levels of the activating receptors FcγRI and FcγRIIa were markedly decreased. ashpublications.orgnih.gov This shift towards an inhibitory phenotype is associated with a considerable reduction in the phagocytic capacity of monocytes and macrophages. ashpublications.orgnih.gov

Furthermore, eltrombopag appears to influence macrophage polarization, promoting a switch towards an anti-inflammatory M2 phenotype. tandfonline.comnih.govfrontiersin.org In pediatric ITP, eltrombopag was found to induce macrophages to switch from the pro-inflammatory M1 type to the M2 anti-inflammatory type. nih.gov This shift helps to reduce the inflammatory state and restore immune system function. nih.gov In adult ITP patients, eltrombopag treatment was shown to partially reverse the M1-related characteristics of macrophages. tandfonline.com

| Molecular Target | Eltrombopag's Effect | Consequence | Reference |

| FcγRIIb (inhibitory) | Significantly elevated mRNA and protein levels | Shifts FcγR balance to inhibitory, reduces phagocytosis. ashpublications.orgnih.gov | 6, 11 |

| FcγRI (activating) | Decreased levels | Shifts FcγR balance to inhibitory. ashpublications.orgnih.gov | 6, 11 |

| FcγRIIa (activating) | Decreased levels | Shifts FcγR balance to inhibitory. ashpublications.orgnih.gov | 6, 11 |

| Macrophage Phenotype | Promotes switch to M2 (anti-inflammatory) | Reduces inflammation and restores immune function. nih.govfrontiersin.org | 14, 28 |

Investigation of Apoptotic Pathway Modulation (e.g., BCL-2 Family Proteins, Bax)

Eltrombopag has been identified as a direct modulator of apoptotic pathways, specifically interacting with proteins of the B-cell lymphoma 2 (BCL-2) family. nih.govmdpi.com Structural computational analyses have suggested that BCL-2, BCL2L1, and the pro-apoptotic protein Bax are potential off-target ligands for eltrombopag. nih.govmdpi.com

Subsequent experimental studies have confirmed that eltrombopag is a direct inhibitor of Bax. nih.govnih.gov It binds to the Bax trigger site, preventing the conformational changes that lead to its activation and subsequent mitochondrial outer membrane permeabilization, a key event in apoptosis. nih.govnih.gov By stabilizing the inactive conformation of Bax, eltrombopag can inhibit apoptosis induced by various cytotoxic stimuli. nih.govnih.gov This direct inhibition of Bax contributes to the fine regulation of cell survival pathways. frontiersin.org For instance, eltrombopag has been shown to prevent cytochrome c release and inhibit caspase-3 activation in neuronal apoptosis models. uwo.ca

| Apoptotic Protein | Eltrombopag's Effect | Mechanism of Action | Reference |

| Bax | Direct inhibitor | Binds to the Bax trigger site, preventing its conformational activation and promoting stabilization of its inactive structure. nih.govnih.gov | 4, 23 |

| BCL-2 | Potential interaction | Identified as a potential off-target ligand in in silico studies. nih.govmdpi.com | 1, 7 |

| BCL2L1 | Potential interaction | Identified as a potential off-target ligand in in silico studies. nih.govmdpi.com | 1, 7 |

Interactions with Other Molecular Targets

ELAVL1/HuR-RNA Interactions

Recent research has identified Embryonic Lethal Abnormal Vision-Like Protein 1 (ELAVL1), also known as HuR, as a molecular target of eltrombopag. wikipedia.orgresearchgate.netnih.gov Eltrombopag has been shown to function as an inhibitor of HuR. researchgate.netnih.gov HuR is an RNA-binding protein that stabilizes and regulates the translation of numerous mRNA targets, thereby influencing gene expression. researchgate.netnih.gov

Studies have demonstrated that eltrombopag's inhibition of HuR affects gene expression at the post-transcriptional level. researchgate.netnih.gov Specifically, both HuR knockout and treatment with eltrombopag modulate iron metabolism by reducing the synthesis of ferritin heavy chain (FTH1) and light chain (FTL), while simultaneously increasing the expression of iron-regulatory protein 2 (IRP2), a key regulator of ferritin translation. researchgate.netnih.gov Additionally, HuR inhibition by eltrombopag has been found to decrease the levels of glycoprotein (B1211001) hormones, alpha polypeptide (CGA). researchgate.netnih.gov

Transcription Factor EB (TFEB) Modulation

Eltrombopag has been identified as a direct inhibitor of Transcription Factor EB (TFEB), a central regulator of autophagy and lysosomal biogenesis. researchgate.netpnas.orgnih.gov TFEB functions by binding to specific DNA sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes. pnas.org

Eltrombopag binds to the basic helix-loop-helix-leucine zipper domain of TFEB, which disrupts the interaction between TFEB and DNA. researchgate.netpnas.orgnih.gov This inhibitory action has been confirmed both in vitro and in cellular contexts. pnas.org By preventing TFEB from binding to its target genes, eltrombopag selectively inhibits TFEB's transcriptional activity on a genomic scale, leading to a blockage of autophagy. researchgate.netnih.gov This makes eltrombopag the first identified direct inhibitor of TFEB. researchgate.net

DNA Binding Mechanisms and Effects on DNA Replication (Intercalation)

The binding of eltrombopag to DNA has been shown to be a strong interaction. nih.govmdpi.com This interaction has functional consequences, most notably the impairment of DNA replication. researchgate.netnih.govnih.gov In studies involving Ewing sarcoma and acute myeloid leukemia (AML) cell lines, eltrombopag was observed to inhibit DNA replication, leading to DNA damage and the activation of DNA damage response pathways. researchgate.netnih.govnih.govplos.orgresearchgate.net This effect on DNA replication is linked to its iron chelation properties, which can impact the function of enzymes essential for DNA synthesis. researchgate.netnih.govnih.gov

Table 2: Research Findings on Eltrombopag's DNA Binding and Effects on Replication

| Finding | Description | Source(s) |

|---|---|---|

| Binding Mechanism | Eltrombopag binds to DNA primarily through intercalation. | nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Impairment of DNA Replication | Eltrombopag has been shown to inhibit DNA replication in cancer cell lines. | researchgate.netnih.govnih.govplos.orgresearchgate.net |

| Induction of DNA Damage | The inhibition of DNA replication by eltrombopag leads to DNA damage. | researchgate.netnih.gov |

| Role of Iron Chelation | The impairment of DNA replication is associated with eltrombopag's iron-chelating properties. | researchgate.netnih.govnih.gov |

Potential Interactions with Viral Proteins (e.g., SARS-CoV-2 Spike Protein)

In the context of the COVID-19 pandemic, drug repurposing efforts identified eltrombopag as a potential candidate for interacting with SARS-CoV-2 proteins. frontiersin.orgnih.govresearchgate.net In silico screening studies suggested that eltrombopag could bind to the SARS-CoV-2 spike (S) protein, a key protein for viral entry into host cells. frontiersin.orgnih.govresearchgate.net Specifically, it was proposed to bind to a pocket in the S2 domain of the spike protein. frontiersin.org

Subsequent in vitro experiments, such as surface plasmon resonance (SPR), confirmed that eltrombopag has a binding affinity for the SARS-CoV-2 spike protein. nih.govresearchgate.net It was also found to bind to the human angiotensin-converting enzyme 2 (ACE2), the primary receptor for the virus. frontiersin.orgnih.gov The interaction with the spike protein was further localized to the S2 domain. researchgate.net These findings suggest that eltrombopag could potentially interfere with the viral entry process. frontiersin.orgnih.gov Furthermore, eltrombopag has shown antiviral activity against SARS-CoV-2 in cell-based assays, with a reported IC50 of 8.3 µM in Vero and Calu-3 cells. frontiersin.org

Table 3: Research Findings on Eltrombopag's Interaction with SARS-CoV-2 Spike Protein

| Finding | Description | Source(s) |

|---|---|---|

| In Silico Prediction | Computational studies predicted the binding of eltrombopag to the SARS-CoV-2 spike protein and human ACE2. | frontiersin.orgnih.govresearchgate.net |

| In Vitro Binding Confirmation | Surface plasmon resonance (SPR) experiments confirmed the binding affinity of eltrombopag to the SARS-CoV-2 spike protein. | nih.govresearchgate.net |

| Binding Site | Eltrombopag is proposed to bind to a pocket in the S2 domain of the spike protein. | frontiersin.orgresearchgate.net |

| Antiviral Activity | Eltrombopag has demonstrated antiviral activity against SARS-CoV-2 in vitro. | frontiersin.orgnih.gov |

Preclinical and Translational Research Methodologies for Eltrombopag Chloride

In Vitro Cellular and Biochemical Assays

In vitro studies have been fundamental in defining the cellular and biochemical activities of Eltrombopag (B601689), particularly its role in stimulating megakaryopoiesis and its immunomodulatory and iron-chelating properties.

Cell Proliferation and Differentiation Assays (e.g., BAF3/TPOR, N2C-TPO, CD34+ cultures)

The thrombopoietic activity of Eltrombopag has been validated using various cell-based assays that measure its ability to induce the proliferation and differentiation of hematopoietic cells. These assays are crucial for determining the potency and specificity of the compound.

BAF3/TPOR Cells: This is a murine pro-B cell line that has been genetically engineered to express the human thrombopoietin receptor (TPOR, also known as c-Mpl). These cells are dependent on TPO signaling for their proliferation. Bromodeoxyuridine (BrdU) proliferation assays are conducted on cytokine-starved BAF3/hTpoR cells to assess the ability of Eltrombopag to stimulate cell division. nih.gov

N2C-TPO Cells: The N2C-Tpo cell line is a human megakaryoblastic cell line that endogenously expresses the TPO receptor, making it a relevant model for studying TPO-R agonists. nih.gov Eltrombopag has been shown to have high potency in stimulating the proliferation of this TPO-dependent cell line. nih.gov

CD34+ Cultures: Primary human CD34+ hematopoietic stem and progenitor cells (HSPCs) isolated from bone marrow or cord blood are the most clinically relevant in vitro model for studying megakaryopoiesis. nih.govresearchgate.net Eltrombopag has been shown to induce the proliferation and differentiation of these primary cells into mature, CD41+ megakaryocytes. nih.govnih.govresearchgate.net Studies have demonstrated that Eltrombopag can expand CD34+CD38- primitive progenitor cells in serum-free cultures. nih.gov While all TPO-R agonists tested induced expansion of CD34+ cells, Eltrombopag showed a concentration-dependent effect up to 1000 ng/mL, with a decline in cell count at 10,000 ng/mL. nih.gov

| Cell Line/Culture | Assay Type | Measured Outcome | Key Finding |

| BAF3/hTpoR | Proliferation Assay (BrdU) | Cell division | Demonstrates Eltrombopag's ability to stimulate proliferation via the human TPO receptor. nih.gov |

| N2C-TPO | Proliferation Assay | Cell growth | Eltrombopag shows high potency in stimulating this TPO-dependent human cell line. nih.gov |

| Human CD34+ Cells | Differentiation Assay | Expression of CD41+ | Eltrombopag effectively induces differentiation into the megakaryocyte lineage. nih.govnih.govresearchgate.net |

| Human CD34+ Cells | Proliferation Assay | Expansion of CD34+ cells | Eltrombopag induces a concentration-dependent expansion of hematopoietic progenitors. nih.gov |

Signal Transduction Pathway Activation Studies (e.g., Western Blotting for Phosphorylation)

Eltrombopag's activity is dependent on its ability to bind to the TPO receptor and activate downstream intracellular signaling pathways. nih.govnih.govresearchgate.net The activation of these pathways is typically studied using techniques like Western blotting to detect the phosphorylation of key signaling proteins.

Upon binding to the TPO-R, Eltrombopag induces signaling cascades similar to those activated by endogenous TPO, though with potentially different intensities. nih.gov The primary pathways activated include:

JAK-STAT Pathway: Eltrombopag stimulates the Janus Kinase (JAK)/Signal Transducers and Activators of Transcription (STAT) pathway. nih.govresearchgate.net Western blot analysis has confirmed the phosphorylation of STAT5 in N2C-Tpo cells treated with Eltrombopag, with maximum signal intensity observed at 60 minutes. nih.gov STAT5 activation has also been detected in megakaryocytes derived from CD34+ cells. nih.gov

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase 1/2 (ERK1/2), is also activated by Eltrombopag. nih.govresearchgate.net Western blotting of lysates from Eltrombopag-treated N2C-Tpo cells shows phosphorylation of MAPK, indicating pathway activation. nih.gov

PI3K/AKT Pathway: Activation of the phosphoinositide 3-kinase/AKT (PI3K/AKT) pathway is another key signaling event downstream of the TPO receptor. nih.gov

These studies confirm that Eltrombopag mimics the action of TPO by activating the same critical signaling networks required for the proliferation and differentiation of megakaryocyte progenitors. nih.govnih.gov

| Signaling Pathway | Key Proteins Assessed | Cell Model(s) | Method |

| JAK-STAT | Phospho-STAT5 | N2C-Tpo, CD34+-derived megakaryocytes | Western Blot |

| MAPK | Phospho-MAPK (ERK1/2) | N2C-Tpo | Western Blot |

| PI3K/AKT | Phospho-AKT | CD34+ cells | Cytometry-based analysis |

Iron Chelation and ROS Measurement Techniques in Cell Lines

Beyond its thrombopoietic activity, Eltrombopag has been identified as a potent iron chelator. nih.gov This property is investigated by measuring its ability to mobilize cellular iron and reduce intracellular reactive oxygen species (ROS), which are often generated in excess due to labile iron.

Iron Mobilization: Studies in hepatocyte (HuH7), cardiomyocyte (H9C2), and pancreatic cell lines have shown that clinically achievable concentrations of Eltrombopag can progressively mobilize cellular iron. nih.gov This activity is quantified by measuring the amount of iron released from iron-preloaded cells over time. nih.govnih.gov

ROS Measurement: The generation of intracellular ROS by iron can be measured in real-time. Eltrombopag has been shown to rapidly decrease ROS generation rates in HuH7 and H9C2 cells. nih.gov Its effect is often compared to other known iron chelators like Deferoxamine (B1203445) (DFO), Deferiprone (B1670187) (DFP), and Deferasirox (B549329) (DFX). nih.gov In comparative studies, Eltrombopag demonstrated a more rapid and potent reduction in ROS than the other chelators at similar concentrations. nih.gov For instance, in HuH7 cells, 10 μM Eltrombopag inhibited ROS generation by 73%, a greater effect than that observed with comparable concentrations of other chelators. nih.gov

| Cell Line | Parameter Measured | Key Finding |

| HuH7 (Hepatocyte) | ROS Inhibition | 73% inhibition with 10 μM Eltrombopag. nih.gov |

| H9C2 (Cardiomyocyte) | ROS Inhibition | 61% inhibition with 10 μM Eltrombopag. nih.gov |

| Primary Osteoclasts | Intracellular Ferric Iron | Eltrombopag significantly reduces iron concentration, with a more marked effect when combined with Deferasirox. nih.gov |

Assessment of Immune Cell Function and Phenotype in vitro

Eltrombopag also possesses immunomodulatory properties that have been characterized through various in vitro assays using immune cells.

Macrophage Polarization: In the context of immune thrombocytopenia (ITP), there is often a prevalence of pro-inflammatory M1 macrophages. nih.gov Studies have analyzed the effect of Eltrombopag on macrophage phenotype polarization. nih.govmdpi.com By treating macrophages derived from ITP patients with Eltrombopag, researchers have observed a switch from the M1 phenotype towards the anti-inflammatory M2 phenotype. researchgate.netnih.gov This is assessed by measuring changes in protein expression of M1 markers like inducible nitric oxide synthase (iNOS) and M2 markers such as CD206 (mannose receptor) via Western Blot. nih.govresearchgate.net

T-Cell Proliferation: Eltrombopag has been shown to have an anti-proliferative effect on T-cells, which is linked to its iron-chelating properties. ashpublications.org Using Jurkat T-cells as well as primary human CD4 and CD8 T-cells, proliferation assays (e.g., CFSE proliferation assay, MTT cell viability assay) demonstrated that Eltrombopag significantly decreases T-cell proliferation in a dose-dependent manner. ashpublications.org This effect was comparable to that of the iron chelator Deferoxamine, suggesting the immunomodulatory action is at least partially mediated by iron restriction. ashpublications.org

Preclinical In Vivo Models (Non-Human)

Due to the species-specific activity of Eltrombopag, which selectively activates the human and chimpanzee TPO receptors, preclinical in vivo assessments of its pharmacological activity have been limited. nih.govnih.govresearchgate.net

Chimpanzee Models for Thrombopoietic Activity

Chimpanzees have served as the primary non-human in vivo model to confirm the thrombopoietic effects of Eltrombopag before human clinical trials. nih.gov In these studies, oral administration of Eltrombopag led to a significant increase in platelet counts. nih.govnih.govresearchgate.net

Study Findings: In one key preclinical study, chimpanzees were administered Eltrombopag orally. This resulted in a notable increase in platelet counts, with some animals showing up to a 100% increase (a twofold rise) over baseline. nih.govnih.govresearchgate.net The peak in platelet count was typically observed approximately one week after the final dose, with counts returning to near baseline levels about two weeks after the peak. nih.gov These results provided a clear in vivo demonstration of Eltrombopag's ability to stimulate platelet production and provided the rationale for moving into human clinical studies. nih.gov

Murine Models for TPO-R Independent Effects

Research has revealed that Eltrombopag's therapeutic actions are not exclusively mediated through the TPO-receptor. Murine models have been instrumental in elucidating these alternative mechanisms, primarily centered on the compound's ability to chelate intracellular iron.

Studies have shown that Eltrombopag can stimulate hematopoiesis at the stem cell level through its iron-chelating properties, an effect that is independent of TPO-R activation the-hospitalist.org. In mouse models, this iron chelation-dependent mechanism is believed to contribute to the enhancement of TPO-R-dependent hematopoietic stem cell (HSC) stimulation and reinforce stem cell identity through metabolic reprogramming the-hospitalist.org. This action helps increase healthy stem cells without causing their exhaustion in bone marrow failure syndromes the-hospitalist.org. The anti-proliferative effect of Eltrombopag on certain leukemia cells has also been attributed to this TPO-R-independent iron chelation, as the depletion of intracellular iron can inhibit cell division nih.gov. Furthermore, investigations in murine models of immune thrombocytopenia (ITP) suggest that thrombopoietin receptor agonists (TPO-RA) like Eltrombopag can reduce anti-platelet humoral immunity, indicating immunomodulatory effects that may extend beyond simple TPO-R agonism lu.se.

Evaluation of Hematopoietic Recovery in Animal Models

Animal models, particularly xenotransplant mouse models, are critical for evaluating the efficacy of Eltrombopag in promoting hematopoietic recovery. These models allow for the in vivo assessment of the compound's ability to stimulate the expansion and differentiation of hematopoietic stem and progenitor cells (HSCs/HPCs).

In one key study using a NOD/SCID mouse xenotransplant model, human umbilical cord blood (UCB) CD34+ cells were transplanted into sublethally irradiated mice. nih.gov Daily oral administration of Eltrombopag was shown to significantly promote multi-lineage hematopoiesis. nih.gov The treatment accelerated the expansion of human CD34+ HSCs/HPCs, leading to a notable increase in circulating human platelets and white blood cells. nih.gov Specifically, Eltrombopag treatment led to a 3.6-fold increase in circulating human platelets between weeks four and five compared to the vehicle-treated control group nih.gov.

Further analysis of the bone marrow compartment in these models revealed a significant augmentation of human hematopoietic cells. The number of human CD45+ cells (a marker for the white blood cell lineage) and CD34+ cells (a marker for HSC/HPCs) was significantly higher in the Eltrombopag-treated mice. nih.gov This demonstrates the compound's effectiveness in promoting the rapid establishment of human cell engraftment. nih.gov Similarly, patient-derived xenograft (PDX) models for myelodysplastic syndromes (MDS) have been used to confirm that Eltrombopag effectively stimulates thrombopoiesis nih.gov.

| Parameter | Animal Model | Key Findings | Reference |

| Human Platelet Count | NOD/SCID Mice with human UCB CD34+ transplant | 3.6-fold increase in circulating human platelets between weeks 4 and 5 compared to vehicle. | nih.gov |

| Human CD45+ Cells in BM | NOD/SCID Mice with human UCB CD34+ transplant | 1.6-fold and 2.0-fold more human CD45+ cells at weeks 3 and 4, respectively, compared to vehicle. | nih.gov |

| Thrombopoiesis | Myelodysplastic Syndromes (MDS) PDX Model | Eltrombopag effectively stimulated thrombopoiesis without adversely affecting clonal composition. | nih.gov |

Computational Chemistry and Structural Biology Approaches

Computational techniques are pivotal in understanding the molecular mechanisms of Eltrombopag, from its interaction with protein targets to the rational design of new therapeutic agents. These in silico methods provide insights that are often difficult to obtain through experimental means alone.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Software such as AutoDock Vina is frequently employed for this purpose researchgate.netyoutube.com. Docking studies have been utilized to investigate Eltrombopag's interactions with various biological targets. For instance, virtual screening using AutoDock Vina was performed to identify strong binders to the Ag85 Complex in Mycobacterium tuberculosis, selecting Eltrombopag as a potential repurposed drug with a high binding affinity researchgate.net. Other studies have used docking to explore Eltrombopag's binding to the SARS-CoV-2 spike protein, where it achieved a docking score of -9.4 kcal/mol, suggesting a strong interaction nih.gov. Molecular docking has also been applied to understand Eltrombopag's interaction with DNA and the pro-apoptotic protein BAK, identifying key residues crucial for binding researchgate.netnih.gov.

| Target | Docking Software | Key Findings | Reference |

| DNA | AutoDock Vina 1.1.2 | Established that Eltrombopag binds to DNA via intercalation. | researchgate.net |

| Ag85 Complex (M. tuberculosis) | AutoDock Vina | Identified as a strong binder with binding affinities ranging from -10.560 to -11.422 kcal/mol. | researchgate.net |

| SARS-CoV-2 Spike Protein | Virtual Drug Design Algorithm | Docking score of -9.4 kcal/mol; forms hydrogen bonds with key residues. | nih.gov |

| BAK (Bcl-2 homologous antagonist/killer) | HADDOCK | Binds to the BAK α4/α6/α7 groove; residues R156, F157, and H164 are important for the interaction. | nih.gov |

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time, offering insights into the stability of ligand-protein complexes researchgate.netmdpi.com. MD simulations have been employed to evaluate the stability of the complex formed between Eltrombopag and the TPO-receptor (cMPL), demonstrating favorable stability characteristics tandfonline.com. These simulations are crucial for confirming the initial predictions from molecular docking. For example, MD simulations were used to further investigate the noncovalent interactions and binding mechanism of Eltrombopag with DNA, complementing the docking results researchgate.net. The stability of Eltrombopag complexed with the Ag85 proteins from M. tuberculosis was evaluated using metrics such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (RoG) over 100 ns simulations researchgate.net.

In silico systems biology approaches are used to model and analyze complex biological systems, helping to uncover the broader mechanisms of drug action. For Eltrombopag, these methods have been applied to move beyond its primary target and understand its immunomodulatory roles nih.govresearchgate.net. A systems biology-based approach, combined with a therapeutic performance mapping system, was used to analyze the Eltrombopag interactome in primary immune thrombocytopenia (ITP) nih.govresearchgate.net. This in silico analysis integrated 56 key proteins and generated mathematical models to elucidate potential TPO-R-dependent pathways in non-megakaryocytic cells nih.govresearchgate.net. The results suggested that Eltrombopag could mediate effects through pathways involving interferon-gamma, transforming growth factor-beta, and others. Furthermore, structural analyses within this framework identified proteins from the Bcl-2 family (BCL2, BAX, BCL2L1) as potential off-target effects of the drug nih.govresearchgate.net. High-throughput virtual screening of FDA-approved drug libraries has also identified Eltrombopag as a potential binder to novel targets, such as the SARS-CoV-2 spike protein nih.gov.

Structure-Activity Relationship (SAR) studies are fundamental to drug design, aiming to understand how the chemical structure of a compound influences its biological activity patsnap.comresearchgate.net. For Eltrombopag, computational studies provide the foundational data for SAR. By identifying the specific amino acid residues that Eltrombopag interacts with in a target's binding pocket, as revealed by molecular docking and MD simulations, researchers can build SAR models nih.govmdpi.com. For example, the identification of residues R156, F157, and H164 in the BAK protein as critical for Eltrombopag binding provides a clear target for rational design nih.gov. This knowledge allows medicinal chemists to rationally design new molecules with modified structures to either enhance binding to the desired target or reduce binding to off-targets. The goal is to optimize potency and selectivity, thereby improving the therapeutic profile of next-generation compounds patsnap.comnih.gov. Computational tools enable the rapid in silico evaluation of these rationally designed analogs before undertaking costly and time-consuming chemical synthesis and experimental testing patsnap.com.

Analytical Techniques for Compound Characterization and Interaction Studies of Eltrombopag Chloride

Preclinical and translational research on this compound utilizes a range of analytical methodologies to characterize the compound and elucidate its interactions with biological macromolecules. These techniques are crucial for understanding its mechanism of action beyond its primary role as a thrombopoietin receptor agonist.

Electrochemical Methods (e.g., Voltammetry for DNA Binding)

Electrochemical techniques, particularly voltammetry, have been employed to investigate the interaction between eltrombopag and deoxyribonucleic acid (DNA). nih.govnih.govnih.gov These sensitive methods can provide insights into binding mechanisms and the strength of interaction by monitoring changes in the electrochemical behavior of DNA bases in the presence of the drug. frontiersin.org

In one such study, a DNA-based biosensor was developed to detect the binding of eltrombopag. nih.govtmu.edu.tw This was achieved by modifying a glassy carbon electrode with reduced graphene oxide and then immobilizing double-stranded DNA (dsDNA) onto its surface. The interaction was monitored by observing the oxidation signals of deoxyguanosine (dGuo) and deoxyadenosine (dAdo). A significant reduction in the peak currents of both dGuo and dAdo was observed upon the addition of eltrombopag, which indicates a strong interaction between the drug and the DNA molecule. nih.govtmu.edu.tw This change in the electrochemical signal suggests that eltrombopag binds to DNA in a way that hinders the oxidation of these purine bases. nih.gov

Differential pulse voltammetry (DPV) is a commonly used technique for these studies, as it offers high sensitivity. frontiersin.org The principle relies on the fact that guanine and adenine are electrochemically active and produce well-defined oxidation peaks at specific potentials. frontiersin.org When a small molecule like eltrombopag binds to DNA, it can alter the DNA's conformation or block the electroactive sites, leading to a decrease in the voltammetric signal. researchgate.net

Table 1: Electrochemical Analysis of Eltrombopag-DNA Interaction

| Analytical Technique | Observation | Interpretation |

| Differential Pulse Voltammetry (DPV) | Reduction in oxidation peak currents of deoxyguanosine (dGuo) and deoxyadenosine (dAdo). | Strong interaction between eltrombopag and dsDNA, hindering the oxidation of purine bases. |

Spectroscopic Techniques (e.g., UV Absorption, Fluorescence Emission)

Spectroscopic methods are fundamental in characterizing the binding of eltrombopag to macromolecules like DNA and proteins. UV-Visible absorption and fluorescence emission spectroscopy are particularly valuable for obtaining quantitative data on these interactions. nih.govtmu.edu.tw

UV Absorption Spectroscopy

The interaction of eltrombopag with DNA has been studied using UV absorption spectroscopy. nih.gov This technique monitors changes in the absorption spectrum of the drug in the presence of increasing concentrations of DNA. Such studies can help determine the binding mode and calculate binding constants. While specific spectral shift data for eltrombopag's interaction with DNA is part of detailed experimental reports, the general principle involves observing changes in the maximum absorption wavelength (λmax) or absorbance intensity upon binding. nih.govfrontiersin.org For instance, a simple UV spectroscopic method for quantifying eltrombopag in solution identified a maximum absorption wavelength at 245 nm in a methanol and water solvent. mdpi.comnih.gov

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy offers a highly sensitive method for studying drug-protein and drug-DNA interactions. youtube.com The binding of eltrombopag to Human Serum Albumin (HSA), a major transport protein in the blood, has been investigated using this technique. youtube.com In these experiments, the intrinsic fluorescence of HSA, which is primarily due to its tryptophan residues, is monitored. When eltrombopag is added, it can cause a progressive decrease, or quenching, of the HSA fluorescence signal. youtube.com

This quenching effect can be analyzed to determine binding parameters, such as the binding constant (K) and the number of binding sites. Studies have been conducted at different temperatures (e.g., 288.15 K, 298.15 K, and 310.15 K) to also calculate thermodynamic parameters, providing deeper insight into the nature of the binding forces. youtube.com Similarly, competitive binding experiments using known site markers can help identify the specific binding location of eltrombopag on the protein. The interaction between eltrombopag and DNA has also been explored using fluorescence spectroscopy to further quantify the binding. nih.govtmu.edu.tw

Table 2: Spectroscopic Parameters for Eltrombopag Characterization

| Technique | Analyte/System | Key Parameter | Finding |

| UV Spectroscopy | Eltrombopag in Methanol/Water | λmax | 245 nm mdpi.comnih.gov |

| UV Spectroscopy | Eltrombopag in Ethanol | λmax | 423 nm nih.gov |

| Fluorescence Spectroscopy | Eltrombopag with Human Serum Albumin (HSA) | Fluorescence Quenching | Progressive decrease in HSA fluorescence upon addition of eltrombopag. youtube.com |

Viscosity Measurements for Binding Mode Determination

Viscosity measurement is a classical technique in the study of drug-DNA interactions that provides strong evidence for the mode of binding. nih.govnih.govtmu.edu.tw The viscosity of a DNA solution is sensitive to changes in the length of the DNA double helix. tmu.edu.tw

When a small molecule binds to DNA, the effect on the solution's viscosity depends on the binding mode:

Intercalation: If a compound intercalates, it inserts itself between the base pairs of the DNA double helix. This insertion causes the helix to unwind and lengthen, leading to a significant increase in the viscosity of the DNA solution. tmu.edu.tw

Groove Binding or Electrostatic Interaction: If a compound binds in the major or minor grooves of the DNA or interacts electrostatically with the phosphate backbone, it typically causes little to no change in the length of the DNA helix. Consequently, the viscosity of the solution remains relatively unchanged. tmu.edu.tw

Studies on eltrombopag have shown that as the concentration of the drug is increased in a solution of dsDNA, the relative viscosity of the solution also increases. tmu.edu.tw This observation is consistent with an intercalative mode of binding, suggesting that eltrombopag inserts itself into the DNA structure. nih.govtmu.edu.tw This finding, combined with spectroscopic and electrochemical data, provides a comprehensive picture of the drug's interaction with DNA at the molecular level. nih.gov

Table 3: Interpretation of Viscosity Measurement in Eltrombopag-DNA Binding

| Binding Mode | Expected Change in DNA Length | Expected Change in Solution Viscosity | Observed Result for Eltrombopag |

| Intercalation | Increase | Increase | Increase in viscosity observed tmu.edu.tw |

| Groove Binding | No significant change | No significant change | Not applicable |

Transcriptomic and Proteomic Profiling in Treated Cells

To understand the broader cellular effects of eltrombopag, researchers utilize high-throughput techniques like transcriptomic and proteomic profiling. These methodologies reveal how the drug influences gene expression and protein levels, offering insights into its mechanisms beyond direct receptor agonism.

Transcriptomic Profiling

Transcriptomic analyses, such as gene expression profiling using microarrays, have been conducted on cells from patients with immune thrombocytopenia (ITP) treated with eltrombopag. These studies have revealed significant changes in the expression of genes involved in key biological processes.

Research has shown that eltrombopag induces notable changes in genes related to hematopoiesis, megakaryocyte differentiation, and platelet activation and degranulation. A significant number of eltrombopag-induced genes are known to be present in the platelet transcriptome. Specific upregulated genes include those for platelet-specific proteins such as ITGA2B (Integrin Subunit Alpha 2b), PF4 (Platelet Factor 4), and PPBP (Pro-Platelet Basic Protein). Additionally, genes regulated by the transcription factor RUNX1, which is crucial for megakaryopoiesis, were also significantly enriched after treatment. Pathway analysis of these induced genes linked them to decreased bleeding time and pathways such as extrinsic prothrombin activation and integrin signaling. In some studies, the transforming growth factor beta 1 (TGFB1) was identified as a potential upstream regulator of the genes induced by eltrombopag.

Proteomic Profiling

While large-scale proteomic screens are less commonly reported, specific protein expression studies using methods like Western Blot have provided valuable information. These analyses have often focused on eltrombopag's immunomodulatory effects.

In studies on macrophages, eltrombopag treatment was found to alter the expression of key proteins related to cell polarization and inflammation. nih.gov Specifically, treatment led to a decrease in the expression of the M1 pro-inflammatory macrophage marker, inducible nitric oxide synthase (iNOS), and a concurrent increase in the M2 anti-inflammatory marker, CD206. nih.gov Furthermore, eltrombopag was shown to reduce the protein expression of the pro-inflammatory cytokine IL-6 and the iron transporter DMT1 in macrophages. nih.gov Other research has pointed to eltrombopag's ability to decrease the stability of the Akt protein, a key component in cell signaling pathways, through a proteasome-dependent mechanism. nih.gov In breast cancer cell lines, eltrombopag was found to inhibit the HuR protein, which in turn reduced the expression of proteins involved in metastasis such as Snail, Cox-2, and Vegf-c. youtube.com

Table 4: Selected Transcriptomic and Proteomic Changes Induced by Eltrombopag

| Analysis Type | Key Genes/Proteins Affected | Cellular Process/Pathway |

| Transcriptomic | PPBP, ITGA2B, PF4, GP1BA, MYL9 | Megakaryopoiesis, Platelet Adhesion & Degranulation |

| Transcriptomic | TGFB1 (Upstream Regulator) | Regulation of Immune Response & Megakaryopoiesis |

| Proteomic | iNOS (decreased), CD206 (increased) | Macrophage polarization (shift from M1 to M2) nih.gov |

| Proteomic | Akt (stability decreased) | Cell Proliferation and Survival Signaling nih.gov |

| Proteomic | HuR, Snail, Cox-2, Vegf-c (decreased) | Tumor Cell Metastasis and Invasion youtube.com |

Eltrombopag Chloride in Drug Discovery and Development Research

Synthetic Pathways and Chemical Optimization

The synthesis of Eltrombopag (B601689) is a multi-step process that exemplifies modern organic chemistry techniques, focusing on the efficient construction of its complex biphenyl (B1667301) hydrazone scaffold. A commonly cited synthetic route involves the strategic coupling of two key fragments followed by salt formation.

The core of the molecule, the substituted biphenyl structure, is typically assembled via a Suzuki-Miyaura cross-coupling reaction. This reaction joins an aryl halide with an aryl boronic acid, catalyzed by a palladium complex. For instance, a derivative of 3-bromobenzoic acid can be coupled with (2-hydroxy-3-aminophenyl)boronic acid to form the crucial biphenyl intermediate, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid. This step is critical for establishing the specific ortho-hydroxy, meta-amino substitution pattern on one of the phenyl rings, which is essential for the molecule's biological activity and metal-chelating properties.